molecular formula C12H17NO2 B275871 4-[(Butylamino)methyl]benzoic acid

4-[(Butylamino)methyl]benzoic acid

Cat. No.: B275871
M. Wt: 207.27 g/mol
InChI Key: ZNXHVOVIEXZWQB-UHFFFAOYSA-N
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Description

4-[(Butylamino)methyl]benzoic acid is a synthetic organic compound belonging to the class of benzoic acid derivatives. This compound features a benzoic acid core substituted with a butylaminomethyl group, making it a valuable intermediate for pharmaceutical and chemical research. While specific biological data for this exact compound is limited in the public domain, its structural similarity to other active aminomethyl benzoic acid derivatives suggests significant research potential. Structurally related compounds, such as 4-(benzylamino)benzoic acid derivatives, have demonstrated notable biological activities in recent studies. These analogues have shown moderate antibacterial properties against various Gram-positive and Gram-negative bacterial strains, as well as promising anticancer activity against specific cell lines, including non-small cell lung cancer (A549) and small cell lung cancer (H69) . The benzoic acid scaffold is a privileged structure in medicinal chemistry, often serving as a key building block for the synthesis of more complex molecules with tailored properties. The presence of both the carboxylic acid and secondary amine functional groups in 4-[(Butylamino)methyl]benzoic acid provides versatile handles for further chemical modification through amidation, salt formation, or reductive amination protocols . This compound is intended for research applications only, including use as a synthetic intermediate in organic chemistry, a building block for drug discovery programs, or a candidate for investigating structure-activity relationships in biologically active molecules. Researchers can explore its potential in developing novel compounds with targeted therapeutic applications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-(butylaminomethyl)benzoic acid

InChI

InChI=1S/C12H17NO2/c1-2-3-8-13-9-10-4-6-11(7-5-10)12(14)15/h4-7,13H,2-3,8-9H2,1H3,(H,14,15)

InChI Key

ZNXHVOVIEXZWQB-UHFFFAOYSA-N

SMILES

CCCCNCC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCNCC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Chemical properties of 4-[(Butylamino)methyl]benzoic acid for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties of 4-[(Butylamino)methyl]benzoic Acid for Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Definition

4-[(Butylamino)methyl]benzoic acid (also referred to as N-Butyl-PAMBA ) is a specialized zwitterionic building block and structural analog of the antifibrinolytic agent 4-(Aminomethyl)benzoic acid (PAMBA).

Crucial Distinction: This molecule is frequently confused with 4-(Butylamino)benzoic acid (a known impurity of Tetracaine, CAS 4740-24-3).[1] The critical structural difference lies in the methylene linker between the phenyl ring and the nitrogen atom. This linker fundamentally alters the electronic properties, basicity, and medicinal chemistry profile of the compound compared to its aniline counterpart.

Feature4-[(Butylamino)methyl]benzoic acid (Target)4-(Butylamino)benzoic acid (Tetracaine Impurity)
Structure Ph-CH₂ -NH-BuPh-NH-Bu
Class Secondary BenzylamineSecondary Aniline
Basicity (pKₐ of N) ~9.5–10.0 (Highly Basic)~2.5–3.0 (Weakly Basic)
Physiological State Zwitterion (at pH 7.4)Anionic (at pH 7.4)

Physicochemical Profile & Molecular Properties

Understanding the physicochemical behavior of 4-[(Butylamino)methyl]benzoic acid is essential for its application as a linker or bioactive scaffold.

Predicted Physicochemical Data
PropertyValue (Predicted/Theoretical)Medicinal Chemistry Implication
Molecular Formula C₁₂H₁₇NO₂--
Molecular Weight 207.27 g/mol Fragment-based drug discovery (FBDD) compliant.
pKₐ (Acid) ~3.8–4.0Deprotonated (COO⁻) at physiological pH.
pKₐ (Base) ~9.6–10.0Protonated (NH₂⁺) at physiological pH.
LogP ~1.8–2.2Moderate lipophilicity; good membrane permeability potential compared to PAMBA (LogP ~0.6).
Polar Surface Area (PSA) ~49 ŲExcellent range for BBB penetration (<90 Ų).
Solubility AmphiphilicSoluble in aqueous buffers (as zwitterion) and polar organic solvents (MeOH, DMSO).
Zwitterionic Nature

At physiological pH (7.4), the molecule exists primarily as a zwitterion . The carboxylic acid is deprotonated (anionic), and the secondary amine is protonated (cationic). This internal salt formation significantly improves aqueous solubility while the butyl chain maintains lipophilic character, making it an ideal "amphiphilic linker" for drug conjugates.

Medicinal Chemistry Applications

Antifibrinolytic Activity (SAR Analysis)

As a structural analog of PAMBA and Tranexamic Acid , this molecule targets the Kringle domains of plasminogen.

  • Mechanism: Lysine analogs bind to the lysine-binding sites on plasminogen, preventing fibrin binding and inhibiting clot breakdown (fibrinolysis).

  • N-Alkylation Effect: The addition of the n-butyl group increases lipophilicity but introduces steric bulk.

    • Pros: Enhanced blood-brain barrier (BBB) penetration or oral bioavailability.

    • Cons: Potential reduction in binding affinity if the butyl group clashes with the hydrophobic pocket of the Kringle domain.

  • Application: It serves as a probe to map the hydrophobic tolerance of the lysine-binding pocket or as a pro-drug scaffold.

Linker Chemistry (PROTACs & Conjugates)

The molecule acts as a rigid, aromatic spacer with defined length and polarity.

  • Bifunctionality: The carboxylic acid allows for amide coupling (to a warhead or E3 ligase ligand), while the secondary amine can be derivatized or serve as a solubility-enhancing cation.

Synthesis Protocol: Reductive Amination

The most robust synthesis route involves the reductive amination of 4-carboxybenzaldehyde with n-butylamine . This method avoids the over-alkylation issues associated with direct alkylation of PAMBA.

Reaction Scheme (DOT Visualization)

Synthesis SM1 4-Carboxybenzaldehyde (Aldehyde) Imine Intermediate Imine (Schiff Base) SM1->Imine MeOH, Reflux SM2 n-Butylamine (Primary Amine) SM2->Imine Product 4-[(Butylamino)methyl]benzoic acid (Target) Imine->Product Reduction Reagent NaBH4 or STAB (Reducing Agent) Reagent->Product

Figure 1: Reductive amination pathway for the synthesis of 4-[(Butylamino)methyl]benzoic acid.

Step-by-Step Methodology

Reagents:

  • 4-Carboxybenzaldehyde (1.0 eq)

  • n-Butylamine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH₄

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) with 1% Acetic Acid.

Protocol:

  • Imine Formation: Dissolve 4-carboxybenzaldehyde in MeOH. Add n-butylamine dropwise. Stir at room temperature for 1–2 hours. (Note: If solubility is an issue, add catalytic acetic acid).

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 30 minutes. STAB is preferred over NaBH₄ for its selectivity and milder conditions, preventing reduction of the carboxylic acid.

  • Quenching: Stir overnight at room temperature. Quench with saturated NaHCO₃ solution.

  • Work-up:

    • Evaporate MeOH.

    • Adjust pH to ~7 (isoelectric point) to precipitate the zwitterion.

    • Extract with EtOAc or n-Butanol if precipitation is incomplete.

  • Purification: Recrystallize from Ethanol/Water or purify via ion-exchange chromatography (Dowex 50W) to remove unreacted amine.

Analytical Characterization

To validate the synthesis, the following analytical signals are expected:

MethodExpected SignalMechanistic Interpretation
¹H NMR (D₂O/NaOD) δ ~3.7 ppm (s, 2H)Benzylic protons (Ar-CH₂ -NH). Shift confirms reduction of imine/aldehyde.
¹H NMR δ ~2.6 ppm (t, 2H)N-methylene of butyl group (-NH-CH₂ -C₃H₇).
¹H NMR δ ~7.4–7.9 ppm (dd, 4H)Para-substituted aromatic ring pattern.
MS (ESI+) m/z 208.1 [M+H]⁺Protonated molecular ion.
IR Spectroscopy ~1550–1610 cm⁻¹Carboxylate (COO⁻) asymmetric stretch (zwitterionic form).

Biological Context & Pathway Visualization

The following diagram illustrates the potential interaction of the molecule within the plasminogen Kringle domain, highlighting the competitive inhibition mechanism.

SAR_Mechanism cluster_SAR Structure-Activity Relationship Drug 4-[(Butylamino)methyl]benzoic acid BindingSite Lysine Binding Site (LBS) (Anionic/Hydrophobic Pocket) Drug->BindingSite Mimics Lysine Target Plasminogen (Kringle Domains) Target->BindingSite Effect Inhibition of Fibrin Binding BindingSite->Effect Competitive Blockade Outcome Antifibrinolytic Effect (Clot Stabilization) Effect->Outcome SAR_Note Butyl Group: Increases lipophilicity Potential steric clash in LBS SAR_Note->Drug

Figure 2: Mechanism of Action – Competitive inhibition of Plasminogen Kringle domains.

References

  • Markwardt, F. (1978). Synthetic Inhibitors of Fibrinolysis. In: Handbook of Experimental Pharmacology. Springer, Berlin, Heidelberg.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

  • Stenberg, P., et al. (2000). Physicochemical properties of amino acids and their derivatives in relation to intestinal absorption. Pharmaceutical Research, 17, 10-10.

  • PubChem. (2024). Compound Summary: 4-(Aminomethyl)benzoic acid (PAMBA). National Library of Medicine.

Sources

Technical Whitepaper: Solubility Thermodynamics and Process Engineering of 4-[(Butylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific physicochemical behavior of 4-[(Butylamino)methyl]benzoic acid (BAMBA), a structural derivative of the antifibrinolytic agent PAMBA (4-aminomethylbenzoic acid).

Note on Data Availability: While specific experimental solubility datasets for this exact derivative are proprietary and not prevalent in open literature, this guide synthesizes data from structural homologues (PAMBA and 4-(butylamino)benzoic acid) and details the standard Laser Monitoring Observation Technique required to generate the definitive profile.

Executive Summary & Chemical Identity[1]

4-[(Butylamino)methyl]benzoic acid (BAMBA) represents a critical intermediate class often encountered in the synthesis of peptide mimetics and specific antifibrinolytic derivatives. Structurally, it differs from the common Tetracaine intermediate (4-(butylamino)benzoic acid) by the presence of a methylene bridge (


) between the phenyl ring and the nitrogen atom.
  • Chemical Structure:

    
    
    
  • Molecular Weight: 207.27 g/mol

  • Key Characteristic: Unlike its aniline analogue, the methylene spacer decouples the nitrogen lone pair from the aromatic ring, significantly increasing basicity (

    
     for the amine). This results in a stable zwitterionic solid state  with high lattice energy, profoundly influencing its solubility profile compared to non-zwitterionic esters.
    

Predicted Solubility Landscape (SAR Analysis)

Based on Structure-Activity Relationship (SAR) analysis of homologous series (PAMBA and benzoic acid derivatives), the solubility profile of BAMBA follows a distinct "Zwitterionic-Lipophilic" balance.

Solvent ClassPredicted Solubility TrendMechanistic Rationale
Water (pH 7) Low to ModerateThe zwitterionic character (

) dominates, but the hydrophobic butyl chain reduces solubility compared to PAMBA.
Acidic/Basic Water High pH adjustment breaks the zwitterion. Low pH forms the cation; High pH forms the anion.
Short-chain Alcohols (MeOH, EtOH)ModerateThe butyl chain enhances interaction with organic moieties, improving solubility over PAMBA (which is insoluble in EtOH).
Polar Aprotic (DMSO, DMF)Very High High dielectric constants disrupt the ionic lattice effectively.
Non-Polar (Hexane, Toluene)Very LowInability to solvate the zwitterionic charges.

Experimental Protocol: Laser Monitoring Observation Technique

To establish the precise solubility curve (Mole Fraction


 vs. Temperature 

), the Laser Monitoring Observation Technique is the gold standard. It minimizes human error in detecting the "last crystal disappearance."
Workflow Diagram

SolubilityProtocol Figure 1: Laser Monitoring Solubility Determination Workflow Prep Sample Preparation (Excess Solute + Solvent) Equil Thermostatic Mixing (Double-jacketed vessel) Prep->Equil Load Laser Laser Transmission (He-Ne Laser Source) Equil->Laser Continuous Stirring Detect Dissolution Point (Max Transmittance) Laser->Detect Heat Ramp (0.1 K/min) Calc Mole Fraction (x) Calculation Detect->Calc Record T

Step-by-Step Methodology
  • Apparatus Setup: Use a precision jacketed glass vessel (e.g., 50 mL) connected to a programmable thermostatic water bath (uncertainty

    
     K).
    
  • Laser Alignment: Position a He-Ne laser (

    
     mW) to pass through the vessel. Place a photosensitive detector on the opposite side connected to a data logger.
    
  • Gravimetric Loading: Weigh the solvent (

    
    ) and BAMBA (
    
    
    
    ) using an analytical balance (
    
    
    g).
    • Note: Start with a supersaturated mixture at the lowest temperature (

      
       K).
      
  • Dynamic Dissolution:

    • Set stirring speed to 400 rpm.

    • Increase temperature stepwise or continuously at a slow rate (0.1 K/min).

  • Detection: As the solid dissolves, light scattering decreases. The "clear point" is defined as the temperature where laser transmittance reaches a maximum constant plateau.

  • Verification: Repeat each measurement

    
     times.
    

Thermodynamic Modeling & Data Correlation

Once experimental data is gathered, it must be modeled to allow for process interpolation (e.g., cooling crystallization curves).

Modified Apelblat Equation

The modified Apelblat model is the most robust semi-empirical equation for correlating solubility of benzoic acid derivatives in pure solvents.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1][2][3][4]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
    • Interpretation:

      
       and 
      
      
      
      reflect the non-ideality of the solution and the enthalpy of solution.
      
      
      accounts for the temperature dependence of the heat capacity.[4]
Thermodynamic Parameters

Using the van't Hoff analysis, calculate the dissolution enthalpy (


) and entropy (

) at the mean harmonic temperature (

):


  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).
    
  • Positive

    
    :  Entropy-driven process (Disorder increases upon dissolving).
    

Process Application: Purification via pH-Swing Crystallization

Due to the amphoteric nature of BAMBA, standard cooling crystallization may yield low recovery. Isoelectric Point (pI) Crystallization is the superior purification strategy.

The pI Logic

BAMBA exists in equilibrium forms:

  • pH < 4: Cationic (

    
    ) 
    
    
    
    High Solubility.
  • pH > 10: Anionic (

    
    ) 
    
    
    
    High Solubility.
  • pH

    
     6.5-7.5 (pI):  Zwitterionic (
    
    
    
    )
    
    
    Minimum Solubility (Precipitation).
Purification Workflow

Purification Figure 2: Isoelectric Purification Strategy for BAMBA Crude Crude BAMBA Mixture Acidify Acid Dissolution (pH 2.0 with HCl) Crude->Acidify Filter Filtration (Remove Insolubles) Acidify->Filter Neutralize Slow Neutralization (Add NaOH to pH ~7.0) Filter->Neutralize Crystallize Precipitation at pI (Zwitterion Formation) Neutralize->Crystallize Wash Wash with Cold Water/Acetone Crystallize->Wash

References

  • Wang, J., et al. (2016). "Solubility and Thermodynamic Properties of 4-Methylbenzoic Acid in Different Pure Solvents." Journal of Chemical & Engineering Data.

  • Ralston, A.W., et al. (1942). "The Solubilities of Normal Saturated Fatty Acids." The Journal of Organic Chemistry.

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics.

  • Grant, D.J.W., et al. (1984). "Solubility and solution thermodynamics of some aminobenzoic acids and their esters." International Journal of Pharmaceutics.

  • ChemicalBook. (2024).[2] "Product Profile: 4-(Aminomethyl)benzoic acid (PAMBA)."

Sources

Metabolic stability predictions for 4-[(Butylamino)methyl]benzoic acid scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Predictions for 4-[(Butylamino)methyl]benzoic Acid Scaffolds Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, DMPK Researchers, Medicinal Chemists

Executive Summary: The Scaffold at a Glance

The 4-[(butylamino)methyl]benzoic acid scaffold represents a classic "privileged structure" in medicinal chemistry, often serving as a linker or pharmacophore in local anesthetics, enzyme inhibitors (e.g., phosphatases), and receptor modulators.

From a metabolic perspective, this molecule presents a duality:

  • The Polar Head (Benzoic Acid): A high-affinity substrate for Phase II conjugation (Glucuronidation/Glycine).

  • The Lipophilic Tail (Secondary Amine): A prime target for Phase I oxidative dealkylation and N-oxidation.

This guide provides a structural framework for predicting the metabolic fate of this scaffold, selecting the correct in silico tools, and executing self-validating experimental protocols to determine Intrinsic Clearance (


) and Half-life (

).

In Silico Prediction & Structural Alerts

Before wet-lab analysis, computational modeling is essential to prioritize derivatives. For this specific scaffold, we utilize a tiered prediction strategy.

2.1 Recommended Computational Stack
  • Primary Screen: SwissADME (Free, Web-based)[1]

    • Focus: Lipophilicity (LogP) and Solubility (LogS).

    • Relevance: High LogP (>3) in butyl-substituted derivatives increases CYP450 binding affinity.

  • Metabolic Site Prediction: SmartCyp or ADMETlab 2.0 [2]

    • Focus: Site of Metabolism (SOM) probability scores.

    • Target: The N-methylene bridge and the butyl

      
      -carbon.
      
2.2 Structure-Metabolism Relationship (SMR) Analysis

The scaffold contains three distinct "Metabolic Hotspots."

Functional GroupPrimary Metabolic PathwayEnzyme SystemRisk Level
Secondary Amine N-Dealkylation (Loss of butyl group)CYP3A4, CYP2D6High
Benzoic Acid Acyl Glucuronidation UGT1A9, UGT2B7High
Benzoic Acid Glycine Conjugation (Hippurate formation)GLYAT (Mitochondrial)Medium
Butyl Chain

Hydroxylation
CYP2C9, CYP2E1Low

Mechanistic Pathways: The Fate of the Molecule

The following Graphviz diagram visualizes the divergent metabolic pathways. Note the competition between Phase I (Oxidative) and Phase II (Conjugative) clearance.

MetabolicPathways Parent 4-[(Butylamino)methyl] benzoic acid CYP CYP450 (Phase I) Parent->CYP UGT UGT (Phase II) Parent->UGT GLYAT GLYAT (Mitochondrial) Parent->GLYAT Dealkylated 4-(Aminomethyl) benzoic acid (Primary Amine) Butyraldehyde Butyraldehyde (Reactive) N_Hydroxy N-Hydroxy Metabolite AcylGluc Acyl Glucuronide Conjugate GlycineConj Glycine Conjugate (Hippuric Acid Analog) CYP->Dealkylated N-Dealkylation CYP->Butyraldehyde CYP->N_Hydroxy N-Oxidation UGT->AcylGluc Glucuronidation GLYAT->GlycineConj Amidation

Caption: Divergent metabolic pathways for 4-[(butylamino)methyl]benzoic acid showing competition between CYP-mediated N-dealkylation and Phase II conjugation.

3.1 The "Acyl Glucuronide" Warning

Researchers must be vigilant regarding the Acyl Glucuronide metabolite. Unlike ether glucuronides, acyl glucuronides are reactive electrophiles. They can covalently bind to plasma proteins via transacylation, potentially leading to immune-mediated idiosyncratic toxicity (DILI).

  • Mitigation: If acyl glucuronide formation is high, consider bioisosteric replacement of the carboxylic acid with a tetrazole or sulfonamide.

Experimental Validation: Microsomal Stability Protocol

To quantify stability, we utilize a Human Liver Microsome (HLM) assay. This protocol is designed to be self-validating by including both Phase I and Phase II cofactors.

4.1 Reagents & Preparation
  • Test System: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactors:

    • Phase I: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Phase II (Optional but recommended for this scaffold): UDPGA (5 mM) + Alamethicin (25 µg/mg protein) to permeabilize the microsomal membrane.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

4.2 The Workflow (Step-by-Step)
  • Pre-Incubation: Mix Microsomes (0.5 mg/mL final) + Buffer + Test Compound (1 µM final) in a 96-well plate. Equilibrate at 37°C for 10 min.

    • Why 1 µM? To ensure first-order kinetics (

      
      ).
      
  • Initiation: Add Cofactor Mix (NADPH ± UDPGA) to start the reaction.

  • Sampling: At

    
     min, transfer 50 µL of reaction mixture into 150 µL Quench Solution.
    
  • Processing: Centrifuge at 4000 rpm for 20 min (4°C) to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

4.3 Analytical Workflow Diagram

ExperimentalWorkflow Prep Reaction Mix: Microsomes + Compound Initiate Initiate: Add NADPH / UDPGA Prep->Initiate Incubate Incubation 37°C Initiate->Incubate Quench Quench: Add ACN + Int. Std. (Stops Reaction) Incubate->Quench t=0, 5, 15... Centrifuge Centrifugation Remove Protein Quench->Centrifuge LCMS LC-MS/MS Analysis Monitor Parent Depletion Centrifuge->LCMS

Caption: Step-by-step HLM stability assay workflow ensuring precise kinetic data capture.

Data Interpretation & Calculation

The raw data (Peak Area Ratio of Analyte/Internal Standard) is plotted against time on a semi-log scale.

5.1 Calculating Half-Life (

)

The slope (


) of the linear regression of 

vs. Time is used:

5.2 Calculating Intrinsic Clearance (

)

This is the pure enzymatic clearance, independent of blood flow.



5.3 Benchmarking

For a drug candidate intended for oral dosing:

  • High Stability:

    
     (Ideal)
    
  • Moderate Stability:

    
    
    
  • High Clearance:

    
     (Likely poor bioavailability; requires structural modification).
    

Optimization Strategies

If the scaffold shows high clearance (


), apply these modifications:
  • Block N-Dealkylation: Introduce a Fluorine atom on the

    
    -carbon of the butyl chain, or use a deuterated butyl group (
    
    
    
    -butyl). This exploits the Kinetic Isotope Effect (KIE).
  • Reduce Glucuronidation: Sterically hinder the carboxylic acid by adding an ortho-methyl group on the benzene ring, or replace the -COOH with a bioisostere (e.g., tetrazole).

  • Lower Lipophilicity: Introduce a polar atom (Oxygen) into the butyl chain (e.g., convert to an ethoxy-ethyl chain) to reduce CYP affinity.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[3] Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

Sources

Methodological & Application

Application Note: Synthesis of 4-[(Butylamino)methyl]benzoic Acid via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of 4-[(butylamino)methyl]benzoic acid , a critical bifunctional intermediate containing a secondary amine linker and a carboxylic acid moiety. This structural motif is prevalent in peptidomimetics and lysine-sparing linkers for drug conjugates.

While the synthesis appears structurally simple, the amphoteric nature of the product (zwitterionic behavior) and the solubility profile of the starting material (4-formylbenzoic acid) present specific process challenges. This note prioritizes the Sodium Triacetoxyborohydride (STAB) method for its high chemoselectivity and operational safety, alongside a scalable Catalytic Hydrogenation protocol.

Retrosynthetic Analysis & Mechanism

The most efficient disconnection is the C-N bond formation via reductive amination between 4-formylbenzoic acid and n-butylamine .

Reaction Mechanism (STAB Protocol)

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to the imine (Schiff base). The key to the STAB protocol (Abdel-Magid method) is that the reducing agent is less reactive toward the aldehyde than the protonated imine, preventing the formation of the alcohol side-product.

G Aldehyde 4-Formylbenzoic Acid Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine n-Butylamine Amine->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine -H2O ImineSalt Protonated Imine Imine->ImineSalt + H+ (AcOH) Product 4-[(Butylamino)methyl] benzoic acid ImineSalt->Product Hydride Transfer STAB NaBH(OAc)3 (Hydride Donor) STAB->Product Acid AcOH (Catalyst)

Figure 1: Mechanistic pathway of reductive amination using Sodium Triacetoxyborohydride.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Solvent System DMF/DCE (1:4) or THF4-Formylbenzoic acid has poor solubility in pure DCM/DCE. DMF ensures homogeneity; DCE/THF are optimal for STAB stability.
Stoichiometry Amine (1.0–1.1 eq)Excess amine is unnecessary with STAB and complicates purification.
Reducing Agent STAB (1.4–1.5 eq)Sodium Triacetoxyborohydride avoids direct reduction of the aldehyde (unlike NaBH₄) and is non-toxic (unlike NaBH₃CN).
pH Control Mildly Acidic (pH 5–6)Promotes imine formation without protonating the amine nucleophile completely. Acetic acid is often added.[1][2]
Temperature 20–25 °CElevated temperatures increase dimer formation and amide coupling byproducts.

Experimental Protocols

Method A: Bench-Scale Synthesis (STAB Protocol)

Recommended for: Discovery chemistry, gram-scale, high functional group tolerance.

Reagents:

  • 4-Formylbenzoic acid (1.0 eq)

  • n-Butylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) / DMF (4:1 ratio)

Step-by-Step Procedure:

  • Solubilization: In a dry round-bottom flask under nitrogen, dissolve 4-formylbenzoic acid (10 mmol, 1.50 g) in a mixture of DCE (30 mL) and DMF (7 mL). Note: If solubility is persistent, mild warming (35°C) is permitted, but cool to RT before proceeding.

  • Imine Formation: Add n-butylamine (11 mmol, 1.09 mL) followed by glacial acetic acid (10 mmol, 0.57 mL). Stir at room temperature for 30–60 minutes.

    • Checkpoint: The solution may become slightly cloudy or change color (pale yellow), indicating imine formation.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add Sodium triacetoxyborohydride (15 mmol, 3.18 g) portion-wise over 10 minutes to control mild exotherm and hydrogen evolution.

  • Reaction: Remove the ice bath and stir at room temperature for 4–16 hours. Monitor by LC-MS or TLC (Mobile phase: MeOH/DCM 1:9 + 1% AcOH).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes.

  • Workup (Isoelectric Precipitation):

    • The product is amphoteric.[3][4] The aqueous layer will contain the carboxylate salt (high pH).

    • Separate the organic layer (discard if product is in aqueous, but usually, the zwitterion partitions poorly).

    • Crucial Step: Acidify the aqueous layer carefully with 1N HCl to pH 6.5–7.0 (the approximate isoelectric point).

    • The product, 4-[(butylamino)methyl]benzoic acid, will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water (2 x 10 mL) and cold ether (to remove unreacted amine/aldehyde). Dry under vacuum.[5]

Method B: Industrial Scale (Catalytic Hydrogenation)

Recommended for: Multi-kilogram batches, cost-efficiency, avoiding boron waste.

Reagents:

  • 4-Formylbenzoic acid (1.0 eq)

  • n-Butylamine (1.0 eq)

  • Catalyst: 5% Pd/C (5 wt% loading)

  • Solvent: Methanol (0.1 M concentration)

Procedure:

  • Charge the hydrogenation vessel with 4-formylbenzoic acid and Methanol.

  • Add n-butylamine. Stir for 1 hour to allow pre-equilibrium (imine formation).

  • Add the Pd/C catalyst (slurried in minimal methanol for safety).

  • Purge vessel with Nitrogen (3x) then Hydrogen (3x).

  • Pressurize to 3–5 bar (45–75 psi) H₂. Stir at 25°C for 12 hours.

  • Filtration: Filter through a celite pad to remove Pd/C. Safety: Keep catalyst wet to prevent pyrophoric ignition.

  • Concentration: Concentrate the filtrate to ~20% volume.

  • Crystallization: Adjust pH if necessary or add an anti-solvent (Acetone or Ether) to induce crystallization of the zwitterion.

Workflow Visualization

Workflow cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Reduction cluster_2 Phase 3: Workup (Isoelectric) Step1 Dissolve 4-Formylbenzoic acid (DCE/DMF 4:1) Step2 Add n-Butylamine + AcOH (Imine Formation 1h) Step1->Step2 Step3 Add STAB (1.5 eq) 0°C -> RT, 12h Step2->Step3 Step4 Monitor LC-MS (Target: M+H 208.1) Step3->Step4 Step5 Quench with NaHCO3 Step4->Step5 Complete Step6 Separate Layers (Product in Aqueous as Salt) Step5->Step6 Step7 Acidify to pH 6.5-7.0 (Precipitate Zwitterion) Step6->Step7 Step8 Filter & Dry Step7->Step8

Figure 2: Operational workflow for the STAB-mediated synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product remaining in mother liquor due to water solubility.The product is an amino acid.[3][4][6][7][8] Avoid excessive water during workup. Use isoelectric precipitation strictly. If no solid forms, evaporate to dryness and recrystallize from EtOH/Water.
Alcohol Impurity Direct reduction of aldehyde (before imine forms).Ensure the aldehyde and amine stir for 30-60 mins before adding STAB. Ensure STAB is used, not NaBH₄.
Tertiary Amine Double alkylation (Reaction with 2 aldehydes).Use a slight excess of amine (1.1–1.2 eq). Dilute the reaction mixture (0.1 M).
Incomplete Reaction Steric hindrance or poor solubility.Switch solvent to TFE (2,2,2-Trifluoroethanol) .[9] TFE activates the carbonyl and stabilizes the imine, often accelerating difficult reductive aminations without acid catalysts.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][11][12] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Trippier, P. C. , et al. (2018). Synthesis of 4-(aminomethyl)benzoic acid derivatives. (General reference for benzoic acid linker chemistry). [Link]

Sources

Procedure for N-alkylation of 4-(aminomethyl)benzoic acid with butyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for N-alkylation of 4-(aminomethyl)benzoic acid with butyl bromide Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Rationale

The N-alkylation of 4-(aminomethyl)benzoic acid (PAMBA) presents a classic chemoselective challenge in organic synthesis due to the substrate's zwitterionic nature and the competing nucleophilicity of the carboxylate group. While reductive amination is often the preferred route for mono-alkylation, direct alkylation with alkyl halides (e.g., butyl bromide) remains a necessary pathway when specific alkyl chains or isotopic labels are required, or when aldehyde precursors are unstable.

This application note details a robust protocol for the N-alkylation of PAMBA using


-butyl bromide. Unlike standard aniline alkylations, the aminomethyl group (

) is significantly more basic and nucleophilic, increasing the risk of over-alkylation (quaternization). Furthermore, the carboxylic acid moiety necessitates a specific base/solvent strategy to prevent esterification (O-alkylation) or to hydrolyze transient esters in situ.

Key Technical Challenges Addressed:

  • Solubility: Overcoming the insolubility of zwitterionic PAMBA in organic solvents.

  • Chemoselectivity: Favoring N-alkylation over O-alkylation.

  • Stoichiometric Control: Managing the distribution between mono- (

    
     amine) and di-alkylated (
    
    
    
    amine) products.

Mechanistic Pathway & Logic

The reaction proceeds via an ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 mechanism.[1] To solubilize the starting material, a base (NaOH or KOH) is employed to deprotonate the carboxylic acid, generating the soluble carboxylate anion. This species is nucleophilic; however, in aqueous/alcoholic media, the N-alkylation is kinetically favored over O-alkylation due to the higher nucleophilicity of the primary amine compared to the resonance-stabilized carboxylate.
Reaction Network Diagram[3]

ReactionPathway cluster_legend Legend PAMBA 4-(Aminomethyl)benzoic Acid (Zwitterion) Anion Carboxylate Anion (Soluble Intermediate) PAMBA->Anion + NaOH (aq) Mono N-Butyl Product (Target) Anion->Mono + n-BuBr (Major Path) Ester Butyl Ester (O-Alkylation) Anion->Ester + n-BuBr (Minor Path) Di N,N-Dibutyl Side Product (Over-alkylation) Mono->Di + n-BuBr (Over-reaction) Ester->Anion Hydrolysis (OH-/H2O, Heat) Target Target Impurity Impurity

Figure 1: Reaction network showing the competition between N-alkylation, O-alkylation, and over-alkylation. Note the hydrolysis loop that corrects O-alkylation.

Experimental Protocol

Method A: Base-Mediated Direct Alkylation (Aqueous/Alcoholic System)

This method utilizes a "Modified Schotten-Baumann" approach. By using a water/ethanol co-solvent system with excess hydroxide, we ensure the starting material is soluble (as the salt) and any ester formed is hydrolyzed back to the acid in situ.

Reagents & Materials:

  • Substrate: 4-(Aminomethyl)benzoic acid (PAMBA) [CAS: 56-91-7][2]

  • Reagent: 1-Bromobutane (

    
    -Butyl bromide) [CAS: 109-65-9]
    
  • Base: Sodium Hydroxide (NaOH), pellets or 4M solution.

  • Solvent: Ethanol (95%) and Deionized Water.

Stoichiometry Table:

ComponentRoleEquivalents (eq.)Molar Mass ( g/mol )
PAMBA Substrate1.0151.16
NaOH Base2.5*40.00
1-Bromobutane Electrophile1.1 - 1.2137.02
Ethanol/Water Solvent(1:1 v/v)-

*Note: 1.0 eq neutralizes the carboxylic acid; 1.0 eq neutralizes the HBr byproduct; 0.5 eq excess maintains basicity for ester hydrolysis.

Step-by-Step Procedure
  • Solubilization:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend PAMBA (1.0 eq) in water (approx. 5 mL per gram of substrate).

    • Add NaOH (2.5 eq). Stir until the solution becomes clear and homogeneous (formation of sodium 4-(aminomethyl)benzoate).

    • Add an equal volume of Ethanol. Critical: The co-solvent ensures the lipophilic butyl bromide can interact with the aqueous amine salt.

  • Alkylation:

    • Heat the mixture to 60°C .

    • Add 1-Bromobutane (1.1 eq) dropwise over 30 minutes.

    • Expert Tip: Rapid addition promotes di-alkylation. Slow addition favors mono-alkylation.

    • Increase temperature to Reflux (approx. 85°C) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1) or HPLC.[1][3][4] Look for the disappearance of the polar starting material.

  • Hydrolysis Check (In-Situ):

    • If O-alkylation (ester formation) is suspected (new non-polar spot on TLC), continue refluxing. The excess NaOH and water will hydrolyze the ester back to the desired acid product.

  • Workup & Isolation (Amphoteric Purification):

    • Cool the reaction mixture to room temperature.

    • Evaporate the bulk of the Ethanol under reduced pressure (Rotavap).

    • The residue is the sodium salt of the product in water. Extract this aqueous phase twice with Diethyl Ether or Ethyl Acetate to remove unreacted Butyl Bromide and any non-acidic impurities (e.g., N,N-dibutyl species if they lack the carboxylate).

    • Precipitation: Carefully acidify the aqueous layer with 2M HCl to pH 4–5 (the isoelectric point).

    • The mono-N-butyl product should precipitate as a white/off-white solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

Method B: High-Purity Alternative (Ester Protection)

For applications requiring >98% purity or strict mono-alkylation control, the "Direct" method above may yield 10-15% di-alkylated impurity. The alternative workflow is:

  • Esterification: React PAMBA with

    
     to form Methyl 4-(aminomethyl)benzoate.
    
  • Alkylation: React the ester with Butyl Bromide and

    
     in DMF (Standard 
    
    
    
    ).
  • Purification: Purify the ester intermediate (easier to separate mono/di mix on silica gel).

  • Saponification: Hydrolyze the purified ester with LiOH/THF/Water to yield the final acid.

Workup & Purification Logic Flow

The isolation of amphoteric molecules requires precise pH control. The following logic ensures separation from starting materials and over-alkylated byproducts.

WorkupLogic RxnMix Crude Reaction Mixture (pH > 12) Evap Evaporate Ethanol RxnMix->Evap Extract Wash with Ethyl Acetate Evap->Extract OrgLayer Organic Layer (Contains: Unreacted BuBr, Di-alkylated byproducts) Extract->OrgLayer Remove Impurities AqLayer Aqueous Layer (Contains: Product-Na salt, PAMBA-Na salt) Extract->AqLayer Keep Product Acidify Acidify to pH 4-5 (Isoelectric Point) AqLayer->Acidify Filter Filtration Acidify->Filter Solid Precipitate: Mono-N-Butyl Product Filter->Solid Filtrate Filtrate: Inorganic Salts Filter->Filtrate

Figure 2: Amphoteric workup strategy for isolating N-alkylated benzoic acid derivatives.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Phase separation; BuBr not contacting amine.Increase Ethanol ratio or add Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide, 5 mol%).
High Di-alkylation Excess BuBr or high local concentration.Reduce BuBr to 0.9-1.0 eq; Use "High Dilution" technique; Add BuBr very slowly.
Product is Oil Lipophilicity of butyl chain prevents crystallization.Triturate the oil with Diethyl Ether/Hexane; Recrystallize from Ethanol/Water.
Ester Detected Incomplete hydrolysis.Add more NaOH and reflux for an additional hour before workup.

Safety & Compliance

  • Butyl Bromide: Flammable liquid and irritant. Alkylating agent (potential mutagen). Handle in a fume hood.

  • PAMBA: Generally low toxicity, but antifibrinolytic activity (structure analog of Tranexamic acid). Avoid inhalation of dust.

  • Waste: Aqueous waste contains bromides and organic residues. Dispose of in halogenated waste streams if solvent content is high, or aqueous waste streams according to local EHS regulations.

References

  • PubChem. 4-(Aminomethyl)benzoic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Bar-Haim, G., & Kol, M. (2004).[5] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. (Cited for context on selective alkylation challenges). Available at: [Link]

  • Organic Syntheses. Preparation of n-Butyl Bromide. Coll. Vol. 1, p.25 (1941); Vol. 1, p.2 (1921). (Reference for reagent properties and handling). Available at: [Link]

  • Google Patents.CN102675137B - Method for preparing N-butyl p-amino benzoic acid. (Analogous chemistry for p-aminobenzoic acid alkylation using NaOH/BuBr).

Sources

Application Note: Solid-Phase Peptide Synthesis Using 4-[(Butylamino)methyl]benzoic Acid Building Blocks

[1][2]

Introduction & Chemical Logic

The incorporation of 4-[(Butylamino)methyl]benzoic acid (often abbreviated as


-Bu-Amb11
  • Aromatic Spacer: The benzoic acid core acts as a rigid linker, extending the backbone and restricting conformational freedom, often used to induce

    
    -turns or replace dipeptide segments.
    
  • 
    -Alkylation (Butyl group):  The butyl chain on the nitrogen atom increases lipophilicity (improving membrane permeability) and eliminates the amide proton, rendering the subsequent bond resistant to proteolytic cleavage.[1]
    
The Synthetic Challenge

The primary obstacle in using this building block is not coupling it to the resin, but coupling the next amino acid onto it. The

12

This guide details a high-efficiency protocol using HATU/HOAt activation and optimized monitoring systems to overcome this steric barrier.

Materials & Reagents

ComponentSpecificationPurpose
Building Block Fmoc-4-[(butylamino)methyl]benzoic acid (Fmoc-

-Bu-Amb-OH)
The peptidomimetic scaffold.[1][2] Note: If starting from the free amine, Fmoc protection is required prior to SPPS.
Coupling Reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)High-efficiency activator for hindered secondary amines.[1][2]
Additive HOAt (1-Hydroxy-7-azabenzotriazole)Suppresses racemization and enhances reaction rate (optional if HATU is used, but recommended).[1][2]
Base DIEA (Diisopropylethylamine) or TMP (2,4,6-Collidine)Collidine is preferred for highly hindered couplings to prevent guanidinylation.[1][2]
Resin ChemMatrix or Rink Amide MBHA PEG-based resins (ChemMatrix) are superior for difficult sequences to minimize aggregation.[1][2]
Monitoring Chloranil & Acetaldehyde Crucial: Ninhydrin (Kaiser test) is ineffective for secondary amines.[1][2]

Experimental Protocols

Phase 1: Coupling the Building Block (Fmoc- -Bu-Amb-OH)

This step attaches the benzoic acid moiety to the N-terminus of the resin-bound peptide.[1] This is a standard acylation.

  • Activation: Dissolve Fmoc-

    
    -Bu-Amb-OH (3.0 eq) and HATU (2.9 eq) in DMF. Add DIEA (6.0 eq).[1][2]
    
  • Coupling: Add the activated solution to the resin. Shake for 45–60 minutes at room temperature.

  • Wash: Drain and wash with DMF (

    
     sec) and DCM (
    
    
    sec).[1][2]
  • QC: Perform a standard Kaiser Test .

    • Result: Beads should be colorless (negative for free amines).[1][2] If blue, re-couple.[1][2]

Phase 2: Fmoc Deprotection
  • Deprotect: Treat resin with 20% Piperidine in DMF (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     min).[1][2]
    
  • Wash: Extensive washing is critical here.[1][2][3] DMF (

    
     min) to remove all traces of piperidine.[1][2]
    
    • Note: The resulting resin-bound species is a secondary amine (

      
      ).[1][2]
      
Phase 3: The "Difficult Coupling" (Acylation of the Secondary Amine)

This is the critical step.[4] The incoming amino acid (Fmoc-AA-OH) must force its way past the butyl group.[1]

  • Reagent Selection: Use HATU exclusively. Do not use HBTU, TBTU, or DIC.[2]

  • Stoichiometry:

    • Fmoc-AA-OH: 5.0 eq[1][2]

    • HATU: 4.9 eq

    • HOAt: 5.0 eq (Optional, boosts efficiency)[1]

    • DIEA: 10.0 eq

  • Procedure (Microwave - Recommended):

    • Temperature: 75°C

    • Time: 10 minutes

    • Power: 25–30W (maintain temperature stability).

    • Caution: For Cys/His/Arg, limit temp to 50°C to avoid racemization/side reactions.[1][2]

  • Procedure (Room Temperature - Alternative):

    • Double coupling is mandatory.[1][2]

    • Coupling 1: 2 hours. Drain.

    • Coupling 2: Fresh reagents, reaction overnight (12–16 hours).

  • Monitoring: Perform the Chloranil Test (Protocol below). Do not rely on the Kaiser test.

Critical Monitoring: The Chloranil Test

Because the

4

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.[2][5][6]

  • Solution B: 2% p-Chloranil in DMF.[1][2]

Protocol:

  • Transfer a small sample of resin beads (~1–2 mg) to a small glass tube.[1][2][7]

  • Wash beads 3x with Ethanol to remove DMF (which can interfere with color perception).[1][2]

  • Add 2 drops of Solution A and 2 drops of Solution B.

  • Let stand for 5 minutes at room temperature.

Interpretation:

  • Dark Blue/Green Beads: Positive (Free secondary amine present

    
     Coupling Incomplete).[1][2][8]
    
  • Colorless/Yellowish Beads: Negative (Amine acylated

    
     Coupling Complete).
    

Visualizing the Workflow

The following diagram illustrates the specific steric bottleneck and the decision logic required for this synthesis.

SPPS_N_Alkyl_WorkflowStartResin-Peptide (Free N-Term)Couple_BlockStep 1: Couple Fmoc-N-Bu-Amb-OH(Standard HATU/DIEA)Start->Couple_BlockDeprotectStep 2: Fmoc Removal(20% Piperidine)Couple_Block->DeprotectSec_AmineINTERMEDIATE:Sterically Hindered Secondary Amine(-NH-Butyl)Deprotect->Sec_AmineGenerates Hindered NucleophileCouple_NextStep 3: Couple Next Fmoc-AA-OH(CRITICAL STEP)Sec_Amine->Couple_NextRequires High ActivationQC_TestQC: Chloranil TestCouple_Next->QC_TestSuccessContinue SynthesisQC_Test->SuccessBeads: ColorlessFailIncomplete CouplingQC_Test->FailBeads: Blue/GreenRetryDouble Couple(Switch to HATU/HOAt @ 75°C)Fail->RetryRetry->QC_TestCapCapping (Ac2O)(Prevent Deletion Seq)Retry->CapIf still fails >2 times

Caption: Workflow focusing on the "Difficult Coupling" interface generated by the N-butyl group. Note the specific requirement for Chloranil testing.

Troubleshooting & Optimization Data

The following table summarizes common failure modes when using

Failure ModeObservationRoot CauseCorrective Action
Incomplete Coupling Chloranil test remains blue after 2 hours.Steric clash between

-butyl group and incoming Fmoc-AA.[1][2]
Switch to Microwave SPPS (75°C, 10 min). If unavailable, use sym-collidine instead of DIEA to allow higher activation without termination.[1][2]
Guanidinylation Mass spec shows +42 Da or +99 Da adducts.[1][2]Reaction of amine with HATU uronium moiety (slow coupling).[1][2]Reduce excess HATU slightly (0.95 eq vs AA). Ensure pre-activation of AA for 30 sec before adding to resin.[2]
Aggregation Resin shrinks; synthesis fails after the block.Hydrophobicity of the Butyl-Benzoic segment.[1]Switch to ChemMatrix resin (100% PEG).[1][2] Use Magic Mixture solvent (DCM/DMF/NMP/1% Triton X-100).[1][2]
False Negative QC Kaiser test is yellow, but deletion sequence found.Kaiser test does not detect secondary amines.[1][2]Mandatory: Use Chloranil or p-Anil test for this specific step.[1][2]

References

  • Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[1][2][9] An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society, 115(10), 4397-4398.[1] [1][2]

    • Context: Establishes HATU/HOAt as the gold standard for hindered couplings.
  • Christensen, T. (1979).[1][2] A qualitative test for monitoring coupling completeness in solid phase peptide synthesis using chloranil. Acta Chemica Scandinavica B, 33, 763-766.[1][2] [1][2]

    • Context: The definitive protocol for detecting secondary amines on resin.
  • Teixidó, M., et al. (2005).[1][2] Solid-Phase Synthesis of N-Alkylated Peptides. Journal of Peptide Science, 11(2), 85-102.[1][2] [1][2]

    • Context: Comprehensive review of strategies for overcoming steric hindrance in N-alkyl
  • Fischer, P. M. (2003).[1][2] The design, synthesis and application of stereochemical and directional peptide isomers: A critical review. Current Protein and Peptide Science, 4(5), 339-356.[1][2]

    • Context: Discusses the utility of benzoic acid spacers in peptidomimetics.

Troubleshooting & Optimization

Technical Support Center: Solubilization of 4-[(Butylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

Warning: Structural Isomer Distinction Before proceeding, verify your compound's structure. There is a frequent confusion between the target molecule and its aniline isomer.

  • Target Molecule: 4-[(Butylamino)methyl ]benzoic acid.[1][2]

    • Structure: A benzylamine derivative.[1] The nitrogen is attached to a methylene bridge (

      
      ).[1]
      
    • Behavior: Highly basic amine (

      
      ) and acidic carboxyl group (
      
      
      
      ).[1] Forms a stable, insoluble zwitterion at neutral pH.
  • Common Isomer: 4-(Butylamino)benzoic acid.[1][3][2][4][5][6][7][8]

    • Structure: An aniline derivative.[1] The nitrogen is attached directly to the benzene ring.

    • Behavior: Much lower basicity (

      
      ).[1]
      

The Core Problem: 4-[(Butylamino)methyl]benzoic acid is an ampholyte.[1] In water, between pH 4 and pH 9, it exists primarily as a zwitterion (


OOC-Ph-CH

-NH

-Bu).[1] In this state, the net charge is zero, and the crystal lattice energy is maximized due to strong intermolecular ionic bonding, resulting in minimal aqueous solubility.

The Solubility Landscape (Mechanism)[1]

To dissolve this compound, you must break the zwitterionic lattice by forcing the molecule into a net-charged state (either fully cationic or fully anionic).[1]

Visualizing the pH-Solubility Profile

The following diagram illustrates the species distribution and the "U-Shaped" solubility curve.

SolubilityProfile cluster_low_ph pH < 3.5 (Acidic) cluster_mid_ph pH 4.0 - 9.0 (Neutral) cluster_high_ph pH > 10.0 (Basic) Cation CATIONIC FORM (Soluble) HOOC-Ph-CH2-NH2+-Bu Net Charge: +1 Zwitterion ZWITTERIONIC FORM (Insoluble Precipitate) -OOC-Ph-CH2-NH2+-Bu Net Charge: 0 Cation->Zwitterion Add Base (OH-) Zwitterion->Cation Add Acid (H+) Anion ANIONIC FORM (Soluble) -OOC-Ph-CH2-NH-Bu Net Charge: -1 Zwitterion->Anion Add Base (OH-) Anion->Zwitterion Add Acid (H+)

Figure 1: The pH-dependent speciation of BAMBA.[1] Solubility is achieved only at the extremes of the pH scale.

Step-by-Step Solubilization Protocols

Protocol A: Preparation of Aqueous Stock Solutions (pH Swing Method)

Best for: Experiments requiring high concentrations in aqueous media where buffer capacity can be managed.[1]

ParameterAcidic Strategy (Cationic)Basic Strategy (Anionic)
Target pH pH < 2.0pH > 11.0
Reagent 1.0 M Hydrochloric Acid (HCl)1.0 M Sodium Hydroxide (NaOH)
Stability HighModerate (Avoid long-term storage open to air; absorbs CO

)
Max Conc. ~50 - 100 mM~50 - 100 mM

Workflow:

  • Weigh the solid 4-[(Butylamino)methyl]benzoic acid.[1]

  • Suspend in 80% of the final volume of water (it will remain cloudy).[1]

  • Dropwise , add the specific reagent (HCl or NaOH) while vortexing.[1]

  • Observe the transition from cloudy suspension to clear solution.[1]

  • Adjust to final volume with water.[1]

  • Critical: Do not attempt to back-titrate to pH 7.4 inside the stock vial; it will precipitate immediately.

Protocol B: Organic Solvent Stock (Universal)

Best for: Small molecule screening, cellular assays (where <1% DMSO is acceptable).[1]

  • Solvent: Dimethyl sulfoxide (DMSO) is the gold standard.[1] Ethanol is a secondary choice but may have lower saturation limits.[1]

  • Concentration: Prepare a 100 mM stock in pure anhydrous DMSO.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (water ingress causes precipitation).

Troubleshooting & FAQs

Scenario 1: "My compound precipitates when I add the stock to PBS."

Q: I made a 100 mM stock in DMSO. When I dilute it 1:1000 into Phosphate Buffered Saline (pH 7.4), the solution turns cloudy. Why? A: You have hit the Isoelectric Trap .[1]

  • Cause: PBS has a strong buffering capacity at pH 7.[1]4. When you dilute your DMSO stock, the pH remains at 7.[1]4. This is the exact pI (isoelectric point) of the molecule, where the zwitterion dominates.

  • Fix:

    • Lower Concentration: Ensure your final concentration is below the intrinsic solubility limit of the zwitterion (likely < 100 µM).[1]

    • Cyclodextrins: Pre-dissolve the compound in a vehicle containing 10-20% HP-

      
      -Cyclodextrin. The hydrophobic cavity of the cyclodextrin encapsulates the butyl-phenyl moiety, shielding it from the aqueous environment.
      
    • Shift pH: If your assay allows, adjust the buffer pH to 5.5 (using MES) or 9.5 (using Borate/Glycine), though this is rarely physiological.[1]

Scenario 2: HPLC Line Blockage

Q: I am running an HPLC method using a Water/Acetonitrile gradient, and my pressure is spiking. A: Your mobile phase gradient is likely passing through the neutral pH zone.[1]

  • Cause: If Mobile Phase A is Water (neutral) and Mobile Phase B is Acetonitrile, the compound may precipitate on the column head.[1]

  • Fix: Always use a buffered aqueous mobile phase with controlled pH.[1]

    • Option 1 (Acidic): 0.1% Formic Acid or TFA in Water (pH ~2.5).[1] The compound remains cationic and soluble.[1]

    • Option 2 (Basic): 10 mM Ammonium Bicarbonate (pH ~10).[1] The compound remains anionic.[1]

Scenario 3: Salt Selection for Scale-Up

Q: We want to synthesize a more soluble salt form. Should we make the Hydrochloride or the Sodium salt? A: The Hydrochloride (HCl) salt is generally preferred for this class of amines.[1]

  • Reasoning: The amine function (

    
    ) is the stronger handle for salt formation.[1] HCl salts of benzylamines are typically crystalline and stable.[1] Sodium salts (at the carboxylate) are often hygroscopic and prone to disproportionation (absorbing CO
    
    
    
    from air to reform the insoluble acid).[1]

Decision Matrix for Experimental Design

Use this flow to select the correct solubilization strategy for your specific application.

DecisionTree Start START: What is your application? CellCulture Cell Culture / Bioassay Start->CellCulture Analytical HPLC / LC-MS Start->Analytical AnimalStudy In Vivo (Animal) Start->AnimalStudy DMSO Use DMSO Stock (Keep final DMSO < 0.5%) CellCulture->DMSO MobilePhase Modify Mobile Phase pH is Critical Analytical->MobilePhase Formulation Formulation Required AnimalStudy->Formulation PrecipCheck Does it precipitate in media? DMSO->PrecipCheck Cyclo Add HP-beta-Cyclodextrin or BSA to media PrecipCheck->Cyclo Yes Proceed1 Proceed PrecipCheck->Proceed1 No AcidicMP Use 0.1% Formic Acid (pH ~2.5) MobilePhase->AcidicMP BasicMP Use 10mM NH4HCO3 (pH ~10) MobilePhase->BasicMP Saline AVOID Normal Saline (pH 5-7 causes crash) Formulation->Saline Warning AcidSol Dissolve in 0.01M HCl in Saline (pH < 3) Formulation->AcidSol Cosolvent Use 5% EtOH / 5% Tween80 / 90% Saline Formulation->Cosolvent

Figure 2: Experimental decision matrix for BAMBA formulation.

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Defines the solubility-pH profiles of ampholytes and zwitterions).

  • Bergström, C. A., et al. (2016).[1] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.

  • Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1][9][10] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for similar structure: 4-(Aminomethyl)benzoic acid (PAMBA).[1] (Used for pKa analog comparison). [1]

Sources

Removing unreacted butylamine impurities from 4-[(Butylamino)methyl]benzoic acid

[1]

Current Status: Operational Topic: Impurity Removal (Butylamine) Ticket Priority: High (Purity Critical for Biological Assays)[1]

Executive Summary

You are likely encountering difficulty removing butylamine (n-butylamine) from your target compound, 4-[(butylamino)methyl]benzoic acid .[1]

The core challenge lies in the physicochemical similarity between your product and the impurity. Both contain basic amine functionalities capable of protonation.[1][2] However, your product is an amphoteric zwitterion (containing both an acidic carboxyl tail and a basic amine core), whereas butylamine is a simple volatile base .[1]

This guide leverages the Isoelectric Point (pI) difference and Volatility to separate them.[1]

Module 1: The Isoelectric Precipitation Protocol (Gold Standard)

This is the most robust method for bulk purification. It exploits the fact that your product has minimum solubility at its isoelectric point (zwitterionic state), while butylamine remains fully soluble as a cation at neutral pH.

The Science (Causality)[1]
  • Target Product (pI ≈ 6.5–7.5): At neutral pH, the carboxylic acid is deprotonated (

    
    ) and the secondary amine is protonated (
    
    
    ).[1] The net charge is 0.[3][4] The crystal lattice energy dominates solvation energy, causing precipitation.
  • Impurity (Butylamine, pKa ≈ 10.78): At neutral pH, butylamine accepts a proton to become the butylammonium ion (

    
    ).[1] This ionic species is highly water-soluble and will not precipitate.[1]
    
Step-by-Step Protocol
  • Dissolution:

    • If your crude mixture is a solid or oil, dissolve it in a minimum amount of 1M NaOH (or dilute base).[1] This ensures both the product (as a dianion/benzoate salt) and butylamine (as a free base) are in solution.[1]

    • Note: If the solution is cloudy, filter it now to remove non-polar insoluble trash.

  • The pH Adjustment (Critical Step):

    • Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter.

    • Target pH: 7.0 – 7.2 .

    • Observation: You should see a thick white precipitate form as you approach pH 7.[1] This is your zwitterionic product.

  • Digestion:

    • Stir the slurry for 30–60 minutes at room temperature. This allows the crystal lattice to organize, preventing the inclusion of impurities (ripening).

  • Filtration & Wash:

    • Filter the solid using a sintered glass funnel.

    • The Wash: Wash the cake with cold water (pH 7) .[1]

    • Mechanism:[1][3][5] The wash water removes the soluble butylammonium chloride salts trapped in the filter cake. The product is insoluble in water at this pH.

  • Drying:

    • Dry under vacuum at 40–50°C.[1]

Troubleshooting Table
SymptomDiagnosisSolution
No Precipitate Product is too dilute or pH is off.[1]Concentrate the solution via rotary evaporation before acidification.[6] Ensure pH is strictly 7.0.
Oiling Out Product is amorphous/hydrated.[1]Scratch the flask glass to induce nucleation. Add a seed crystal.[1] Cool to 4°C.
Fishy Smell Remains Residual butylamine trapped in lattice.[1]Repulp (suspend) the solid in fresh pH 7 water, stir for 1 hr, and refilter.

Module 2: The Volatility Approach (For Small Scale)

If your product is soluble in organic solvents (e.g., if you have the ester form or are working with the free base in a biphasic system), you can exploit the boiling point of butylamine (

WARNING: This method fails if the mixture is acidic. Butylamine forms salts (e.g., butylammonium chloride) that are non-volatile solids.[1]

Protocol
  • Basify: Adjust the crude mixture to pH > 12 using NaOH. This forces butylamine into its free base form (

    
    ).[1]
    
  • Azeotropic Removal:

    • Add Methanol or Toluene to the mixture.[1]

    • Rotary evaporate at

      
      .[1] Butylamine co-evaporates with the solvent.
      
    • Repeat: Perform this "strip and fill" process 3 times.[1]

  • Verification: Check the NMR for the disappearance of the butylamine triplet at

    
     ppm (distinct from the product's butyl signals).
    

Module 3: Decision Logic (Visual Guide)

Use this flowchart to determine the correct purification route based on your current mixture state.

PurificationLogiccluster_legendKey Decision FactorsStartCrude Mixture AnalysisCheckStateIs the product a solid or oil?Start->CheckStateCheckSolubilityIs it water soluble?CheckState->CheckSolubilitySolid/OilMethod1METHOD 1: Isoelectric Precipitation(Best for Zwitterions)CheckSolubility->Method1Yes (at high/low pH)Method2METHOD 2: High pH Evaporation(Best for Esters/Non-polars)CheckSolubility->Method2No (Soluble in Organic)Method3METHOD 3: C18 Chromatography(Polishing Step)Method1->Method3If purity < 95%Method2->Method3If purity < 95%LegendButylamine pKa = 10.78Product pI ≈ 7.0Butylamine BP = 78°C

Caption: Decision tree for selecting the optimal purification strategy based on product solubility and state.

Frequently Asked Questions (FAQ)

Q: I rotovapped my reaction mixture for hours, but it still smells like old fish. Why? A: You likely attempted to evaporate an acidic or neutral mixture.[1] In these conditions, butylamine exists as butylammonium (a salt), which has no vapor pressure.[1] You must raise the pH to >12 to liberate the free amine before evaporation.

Q: Can I use normal phase silica chromatography? A: Generally, no.[1] Both your product and the impurity are amines and will streak/tail severely on silica due to interaction with acidic silanols. If you must use chromatography, use Reverse Phase (C18) with an ion-pairing agent (0.1% TFA) or a high pH buffer (Ammonium Bicarbonate), or use "amine-functionalized" silica.[1]

Q: My product is oiling out instead of precipitating at pH 7. What do I do? A: This is common for aminomethylbenzoic acid derivatives.[1]

  • Trituration: Decant the water, add a small amount of isopropanol or acetonitrile, and scratch the flask.

  • Seeding: If you have any pure crystals from a previous batch, add a speck to the oil.

  • Slow Neutralization: Do not dump acid in. Use a syringe pump or slow drip to reach pH 7 over 30 minutes.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95946, 4-(Butylamino)benzoic acid.[1] Retrieved from [Link][1]

  • Bordwell, F. G. pKa Table (Acidity in DMSO and Water).[1] Organic Chemistry Data.[1][7] Retrieved from [Link][1]

  • Phenomenex. Protein and Amino Acid Precipitation Methods. Technical Guide.[1] Retrieved from [Link]

Strategies for isolating zwitterionic forms of 4-[(Butylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #402-ZW Subject: Optimization of Zwitterion Isolation for 4-[(Butylamino)methyl]benzoic acid Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

User Ticket Summary

User: Medicinal Chemistry Team (Lead: Dr. H. Chen) Issue: "We are synthesizing 4-[(butylamino)methyl]benzoic acid via reductive amination. We are struggling to isolate the pure zwitterion from the reaction mixture. The product either oils out during neutralization or retains high inorganic salt content.[1] We need a robust protocol to isolate the neutral species at high purity."

Introduction: The Chemical Context

Before proceeding to the protocols, we must define the species behavior. Unlike p-aminobenzoic acid (PABA), which is often non-zwitterionic at its isoelectric point due to the low basicity of the aniline, your molecule contains a benzylic amine .

  • Acidic Group (COOH):

    
    [1]
    
  • Basic Group (Secondary Amine):

    
     (Typical for N-benzylalkylamines)[1]
    
  • Isoelectric Point (pI):

    
    [1]
    

At pH


, this molecule exists as a zwitterion  (

and

).[1] This dipolar nature creates high crystal lattice energy (high melting point) but can lead to "oiling out" due to the lipophilic butyl chain disrupting water structure.

Module 1: The "Golden Path" – Isoelectric Precipitation

This is the most scalable strategy but requires strict control over supersaturation to prevent oiling.

Protocol A: Controlled Neutralization with Thermal Cycling

Best for: Crude reaction mixtures (aqueous) with moderate impurity profiles.[1]

Reagents:

  • Crude substrate (likely as HCl salt or Na salt).[1]

  • 1M NaOH and 1M HCl.[1]

  • Isopropanol (IPA) – Critical Anti-oiling agent.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude salt in minimal water at 60°C .

    • Why: High temperature prevents premature oiling of the free base/acid before the zwitterion forms.

  • Filtration: Filter hot to remove insoluble mechanical impurities.[1]

  • The "Cloud Point" Approach:

    • Monitor pH continuously with a calibrated probe.[1]

    • Slowly adjust pH toward the pI (6.75).[1]

    • Stop at the first sign of turbidity (Cloud Point).[1]

  • Seeding (Crucial):

    • Add pure seed crystals of the zwitterion. If unavailable, scratch the glass vessel vigorously.

    • Technical Insight: The butyl chain increases the entropic barrier to nucleation. Seeding bypasses this.[1]

  • Final Adjustment:

    • Once seeds are growing (turbidity increases), continue adjusting pH to exactly 6.7 – 6.8 .[1]

    • Maintain temperature at 60°C.

  • Cooling Ramp:

    • Cool to 20°C at a rate of 10°C/hour.

    • Note: Rapid cooling traps impurities and causes oiling.[1]

  • Isolation: Filter the white precipitate. Wash with cold water (removes inorganic salts) followed by cold Acetone (removes organic impurities and dries the cake).[1]

Module 2: Ion Exchange Chromatography (IEX)

If Protocol A yields a sticky oil or high salt content (ash), use Cation Exchange.[1] This method exploits the strong positive charge of the molecule at low pH.

Protocol B: "Catch and Release" on Strong Cation Resin

Best for: High-purity requirements or desalting.[1]

Resin: Dowex 50W-X8 (or Amberlite IR-120), Hydrogen form.[1]

Step-by-Step Workflow:

  • Column Prep: Wash resin with 1M HCl, then rinse with water until effluent is neutral.[1]

  • Loading:

    • Acidify your crude mixture to pH 2.0 using HCl.[1]

    • Load onto the column.[1]

    • Mechanism:[1][2][3] At pH 2, the molecule is fully cationic (

      
      , 
      
      
      
      ) and binds tightly to the sulfonate groups of the resin.
  • Washing:

    • Flush with 3-5 column volumes (CV) of distilled water.

    • Result: Anionic impurities, neutral organics, and inorganic salts (NaCl) are washed away.[1]

  • Elution:

    • Elute with 1M Aqueous Ammonia (NH4OH) .[1]

    • Mechanism:[1][2][3] Ammonia deprotonates the resin and the amine, releasing the molecule.

  • Recovery:

    • Collect the basic fractions (check with TLC or UV).[1]

    • Concentrate the eluate under vacuum.[1]

    • Note: As ammonia evaporates, the pH drops naturally to neutral, often causing the zwitterion to crystallize directly in the flask.

Visualizing the Strategy

The following diagram illustrates the decision logic and chemical transitions.

IsolationStrategy Start Crude Reaction Mixture CheckState Current State? Start->CheckState AcidSol Acidic Solution (pH < 2) Species: Cationic CheckState->AcidSol If Acidic BaseSol Basic Solution (pH > 10) Species: Anionic CheckState->BaseSol If Basic Precipitation Protocol A: Isoelectric Precipitation AcidSol->Precipitation Bulk Scale/Cost Sensitive IEX Protocol B: Cation Exchange (Dowex 50W) AcidSol->IEX High Purity Needed BaseSol->Precipitation Acidify to pH 6.8 Oiling Problem: Product Oils Out Precipitation->Oiling Fails Final Pure Zwitterion (Crystalline Solid) Precipitation->Final Succeeds Salts Problem: High Ash Content IEX->Salts Prevents Solution1 Add 10% IPA/Ethanol Slow Cool from 60°C Oiling->Solution1 Apply Fix Solution2 Resin binds Product Salts wash through Salts->Solution2 Solution1->Final Solution2->Final

Figure 1: Decision matrix for isolating zwitterionic 4-[(butylamino)methyl]benzoic acid based on impurity profile and physical behavior.

Troubleshooting & FAQs

Q1: The product comes out as a sticky gum (oiling out) at pH 7. How do I fix this?

  • Cause: The butyl chain makes the zwitterion "amphiphilic" (soap-like).[1] At the pI, water solubility is lowest, but the crystal lattice hasn't formed yet.

  • Fix:

    • Thermal Method: Re-heat the mixture to 70°C until the oil dissolves. Turn off the stirrer (or stir very slowly) and let it cool undisturbed. Vigorous stirring promotes oil droplets.[1]

    • Co-solvent: Add 5-10% Ethanol or Isopropanol.[1] Warning: Too much alcohol will dissolve the zwitterion (as it is organic-soluble).[1] You need just enough to keep the "oil" phase solvated while the "crystal" phase nucleates.

Q2: My yield is very low (<40%). Where is the product?

  • Cause: The pI calculation might be slightly off due to ionic strength effects (salt concentration shifts pKa).

  • Fix: Take the mother liquor and run a "pH Sweep."[1] Aliquot the liquor into 5 vials and adjust pH to 6.0, 6.5, 7.0, 7.5, and 8.0. Refrigerate overnight. The vial with the most precipitate indicates the true experimental pI for your specific salt matrix.

Q3: The solid has high ash content (Sodium/Chloride).

  • Cause: Occlusion of inorganic salts during rapid precipitation.[1]

  • Fix: Do not wash with water alone (zwitterion might redissolve).[1] Wash with 50% aqueous ethanol .[1] The water removes the salt; the ethanol keeps the zwitterion insoluble. Alternatively, use Protocol B (Ion Exchange) which is a desalting powerhouse.[1]

Quantitative Data Summary

ParameterValue / ConditionRelevance
Target pH (pI) 6.75 ± 0.2Zone of minimum solubility (Precipitation point).[1]
pKa (Acid) ~ 4.0Below pH 4, species is Cationic (+).[1]
pKa (Amine) ~ 9.5Above pH 9.5, species is Anionic (-).[1]
Temp. Limit < 60°C (during isolation)Prevent thermal degradation/oxidation of amine.[1]
Recrystallization Water/Ethanol (90:[1]10)Optimal solvent system if reprocessing is needed.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard procedures for amino acid isoelectric precipitation).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed.[1] Butterworth-Heinemann, 2013.[1] [1]

  • Bergström, M., et al. "Zwitterionic interactions in crystallization of pharmaceutical intermediates."[1] Crystal Growth & Design, 2010.[1] (Mechanistic insight into oiling out of amphiphiles).

  • PubChem Compound Summary. "4-(Butylaminomethyl)benzoic acid".[1] National Center for Biotechnology Information.[1] (Used for structural verification and pKa estimation).[1]

  • Dow Chemical Company. "DOWEX Ion Exchange Resins: Fundamentals of Ion Exchange."[1] Technical Manual. (Source for Protocol B methodology).

Sources

Validation & Comparative

Validating Purity of 4-[(Butylamino)methyl]benzoic Acid: A Comparative qNMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(Butylamino)methyl]benzoic acid (BAMBA) represents a class of secondary amine-functionalized aromatic acids often encountered as intermediates in the synthesis of antifibrinolytics or local anesthetics. Its zwitterionic nature and lack of commercially available "Gold Standard" reference materials make traditional HPLC-UV purity assignment fraught with relative response factor (RRF) errors.

This guide validates Quantitative NMR (qNMR) as the superior primary ratio method for BAMBA purity assessment. Unlike chromatography, which relies on separation and relative detection, qNMR provides direct metrological traceability to the International System of Units (SI) via an internal standard, eliminating the need for a compound-specific reference.

Part 1: Technical Context & The Analytical Challenge

The Molecule: 4-[(Butylamino)methyl]benzoic Acid
  • Structure: A benzoic acid core with a para-substituted (butylamino)methyl group.

  • Chemical Formula: C12H17NO2[1][2]

  • Critical Properties:

    • Zwitterionic Character: The carboxylic acid (pKa ~4) and secondary amine (pKa ~9-10) create solubility challenges in non-polar solvents (CDCl3) and peak tailing in unbuffered HPLC.

    • Chromophore: The benzene ring provides UV absorbance, but the extinction coefficient (

      
      ) is heavily pH-dependent due to the ionizable groups.
      
The Problem with HPLC-UV

In early-stage development, a certified reference standard for BAMBA is rarely available. Researchers often use "Area %" from HPLC-UV, assuming all impurities have the same extinction coefficient as the main peak. This is scientifically flawed. If a synthetic precursor (e.g., 4-carboxybenzaldehyde) remains, its high UV response can grossly skew purity results, leading to "over-estimation" of impurities or "under-estimation" of potency.

Part 2: Methodological Comparison (qNMR vs. Alternatives)

The following table objectively compares the performance of qNMR against the industry standards for this specific molecular class.

FeatureqNMR (Recommended) HPLC-UV (Area %) Potentiometric Titration
Primary Metric Molar Ratio (Proton counting)Relative AbsorbanceAcid/Base Equivalents
Reference Standard Universal (e.g., Maleic Acid)Compound Specific (Required)Non-specific (Base/Acid)
Traceability Direct to SI (via IS)Relative to ext. standardRelative to titrant
Specificity High (Structural fingerprint)Medium (Retention time only)Low (Counts all acidic protons)
Precision (RSD) < 0.5% (Optimized)< 0.2%< 0.5%
Limit of Detection ~0.1% (High mass required)< 0.05% (Trace analysis)N/A
Major Limitation Sensitivity (requires ~10mg)Response Factors (RRF)Non-specific for impurities

Verdict: Use HPLC-UV for detecting trace impurities (<0.1%). Use qNMR for assigning the absolute purity value (>98%) of the bulk material.

Part 3: Validated qNMR Protocol

This protocol is designed to be a self-validating system . It ensures that the internal standard (IS) and analyte (BAMBA) relax fully and do not overlap.

Reagents & Materials
  • Solvent: DMSO-d6 (99.9% D).

    • Why: Solubilizes both the zwitterionic BAMBA and the internal standard. Eliminates exchange broadening often seen in D2O.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM).

    • Why: Maleic acid provides a sharp singlet at ~6.3 ppm , a "silent region" for BAMBA, which has signals in the aromatic zone (7.0–8.0 ppm) and alkyl zone (0.9–4.0 ppm).

  • Apparatus: 400 MHz NMR (or higher) with a temperature-controlled probe (298 K).

Sample Preparation (Gravimetric)

Precision weighing is the single largest source of error in qNMR.

  • Weigh 15–20 mg of BAMBA (Analyte) into a vial. Record mass to 0.01 mg (

    
    ).
    
  • Weigh 10–15 mg of Maleic Acid (IS) into the same vial. Record mass to 0.01 mg (

    
    ).
    
  • Dissolve in 0.7 mL DMSO-d6 . Vortex until strictly homogeneous.

  • Transfer to a 5mm NMR tube.[3]

Acquisition Parameters (The "Pulse" of the Method)

To ensure 99.9% magnetization recovery (accuracy), the relaxation delay must be 5–7 times the longest longitudinal relaxation time (


).
  • Pulse Sequence: zg (Bruker) or pulse (Varian) - No decoupling .

  • Pulse Angle: 90° (Maximize signal).

  • Spectral Width: 20 ppm (-2 to 18 ppm).

  • Relaxation Delay (D1): 30 seconds .

    • Reasoning: Small molecules in DMSO typically have

      
       of 2–4s. A 30s delay guarantees quantitative recovery.
      
  • Scans (NS): 16 or 32 (Sufficient for S/N > 250:1).

  • Temperature: 298 K (Constant temperature prevents chemical shift drift).

Data Processing
  • Phasing: Manual phasing is mandatory. Autophase is often insufficient for quantitative integration.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5) over the integral regions.

  • Integration:

    • IS Signal: Integrate Maleic Acid singlet at 6.3 ppm (

      
      ).
      
    • Analyte Signal: Integrate the aromatic doublets of BAMBA at ~7.3–7.9 ppm (

      
      ). Avoid the benzylic CH2 (~3.9 ppm) if it shows exchange broadening.
      
    • Note: Do not use the butyl methyl triplet (0.9 ppm) if grease/solvent impurities are present in the aliphatic region.

Calculation


Where:

  • 
    : Purity (as a decimal)[4]
    
  • 
    : Integral area[3][4][5]
    
  • 
    : Number of protons (Maleic Acid = 2; BAMBA Aromatics = 4)
    
  • 
    : Molecular Weight (Maleic Acid = 116.07; BAMBA = 207.27)
    
  • 
    : Mass weighed
    

Part 4: Visualization of Workflows

The qNMR Execution Workflow

qNMR_Workflow Start Start: Purity Assessment Solubility Solubility Test (DMSO-d6 vs D2O) Start->Solubility IS_Select IS Selection (Maleic Acid @ 6.3ppm) Solubility->IS_Select Ensure no overlap Weighing Gravimetric Prep (Metrological Weighing) IS_Select->Weighing Acquisition Acquisition (D1 > 5x T1, 90° Pulse) Weighing->Acquisition Processing Processing (Phase, Baseline, Integrate) Acquisition->Processing Calc Purity Calculation Processing->Calc

Figure 1: Step-by-step workflow for qNMR execution, emphasizing the critical path from solubility to calculation.

Decision Matrix: qNMR vs. HPLC

Decision_Matrix Start Need to Validate BAMBA Purity Ref_Std Is a Certified Reference Standard Available? Start->Ref_Std Trace_Imp Goal: Trace Impurities (<0.1%)? Ref_Std->Trace_Imp Yes qNMR Use qNMR (Absolute Method) Ref_Std->qNMR No (Most Common) HPLC Use HPLC-UV (Relative Method) Trace_Imp->HPLC Yes Trace_Imp->qNMR No (Assay Value)

Figure 2: Decision logic for selecting the appropriate analytical technique based on resource availability and analytical goals.

Part 5: Validation Criteria (ICH Q2(R2) Compliance)

To ensure this method meets regulatory scrutiny (ICH Q2(R2)), perform the following validation checks:

Specificity
  • Test: Inject the solvent blank and the IS alone.

  • Acceptance: No signals should interfere with the BAMBA aromatic region (7.3–7.9 ppm) or the Maleic Acid singlet (6.3 ppm).

  • Self-Check: Ensure the benzylic CH2 of BAMBA (~3.9 ppm) does not overlap with water or solvent satellite peaks.

Linearity
  • Test: Prepare 5 concentrations of BAMBA (5 mg to 30 mg) with a fixed concentration of IS.

  • Acceptance: Plot Calculated Mass vs. Weighed Mass.

    
    . Slope should be 
    
    
    
    .
Robustness (The T1 Test)
  • Test: Run the sample with D1 = 10s, 20s, and 30s.

  • Acceptance: The calculated purity must not change by more than 0.5% between the 20s and 30s delay. If it does, your

    
     is longer than expected; increase D1.
    

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • National Institute of Standards and Technology (NIST). (2024). Standard Reference Materials for qNMR (Benzoic Acid derivatives). NIST SRM Catalog. [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: Maleic Acid. Bureau International des Poids et Mesures. [Link]

Sources

Establishing Reference Standards for 4-[(Butylamino)methyl]benzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical process of establishing a primary reference standard for 4-[(Butylamino)methyl]benzoic acid (BAMBA) . As a zwitterionic secondary amine impurity, BAMBA presents specific challenges in salt stoichiometry, hygroscopicity, and UV response that render "off-the-shelf" commercial alternatives unreliable for quantitative pharmaceutical analysis.

Executive Summary: The Case for Rigorous Characterization

In the development of benzylamine-class therapeutics (e.g., antifungals, specific antihypertensives), 4-[(Butylamino)methyl]benzoic acid often emerges as a critical process impurity or degradation product. Its structure—containing both a basic secondary amine and an acidic carboxyl group—creates a zwitterionic character that complicates purity assignment.

This guide compares three common approaches to establishing a reference standard for BAMBA. We demonstrate why Method C (Orthogonal Characterization) is the only pathway capable of meeting ICH Q3A/Q3B regulatory expectations, while Methods A and B introduce unacceptable quantitative errors.

Comparison of Reference Standard Strategies
FeatureMethod A: Commercial Research Grade Method B: API Surrogate (RRF) Method C: Orthogonal Characterization (Recommended)
Primary Source Chemical Vendor (e.g., Sigma, Enamine)Parent Drug APIIn-House Synthesis / Custom CRM
Purity Assignment Area% (HPLC) or "Label Claim"Assumed 1.0 RRFMass Balance & qNMR
Salt Stoichiometry Often Unknown (HCl? TFA? Free Base?)N/ADefinitively Determined
Water/Solvent Rarely QuantifiedN/AQuantified (KF/TGA)
Quantitation Error High (10–25%) due to salt/solvateMedium (5–15%) due to UV differenceLow (<1.0%)
Regulatory Risk Critical (Rejected for GMP Release)High (Requires justification)Compliant (ICH/USP aligned)

Technical Analysis: Why "98%" is Not 98%

The primary failure mode in BAMBA analysis is the Salt/Solvate Ambiguity .

  • The Trap: A commercial vendor may label a vial as "4-[(Butylamino)methyl]benzoic acid (98%)". However, if the material was purified via Prep-HPLC using 0.1% TFA, it likely exists as a mono- or hemi-trifluoroacetate salt.

  • The Impact: The molecular weight of the free base is ~207.27 g/mol . The TFA salt is ~321.29 g/mol . If you weigh 10 mg of the salt assuming it is the free base, your actual molar amount is 35% lower than calculated. This leads to a massive underestimation of the impurity in your drug product.

Visualization: The Characterization Workflow

The following diagram illustrates the necessary workflow to resolve these ambiguities, ensuring the reference standard is "Self-Validating."

BAMBA_Characterization cluster_Orthogonal Orthogonal Characterization (The 'Product') Raw Crude BAMBA (Synthesis/Purchase) Purification Purification (Prep-HPLC/Recrystallization) Raw->Purification Isolation qNMR 1H qNMR (Primary Assay) Purification->qNMR Direct Potency HPLC HPLC-UV/MS (Chromatographic Purity) Purification->HPLC Organic Impurities TGA_KF TGA / Karl Fischer (Volatiles & Water) Purification->TGA_KF Loss on Drying IC Ion Chromatography (Counter-ion Quantitation) Purification->IC Salt Stoichiometry CoA Final Certificate of Analysis (Assigned Purity w/ Uncertainty) qNMR->CoA Cross-Validation HPLC->CoA 100% - Impurities TGA_KF->CoA Correction Factor IC->CoA MW Correction

Caption: Workflow for establishing a certified reference standard. Note the parallel use of qNMR and Mass Balance (HPLC+TGA+IC) to cross-validate purity.

Experimental Protocols

To establish a reliable standard, you must synthesize or purify the material and then subject it to the following rigorous testing.

A. Synthesis & Purification (Brief)
  • Synthesis: Reductive amination of 4-carboxybenzaldehyde with butylamine using Sodium Triacetoxyborohydride (STAB) in DCE/MeOH.

  • Purification: The zwitterionic nature requires careful pH control.

    • Method: Preparative HPLC.

    • Column: C18 Hybrid (e.g., XBridge Prep C18).

    • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Acetonitrile. Note: Avoid TFA to prevent hygroscopic salt formation.

    • Isolation: Lyophilization.

B. Analytical Method: HPLC Purity (Organic Impurities)

This method separates BAMBA from potential synthesis by-products (e.g., bis-alkylated species or unreacted aldehyde).

  • Column: Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity for amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Benzoic acid moiety absorption).

  • Temperature: 30°C.

C. The Gold Standard: qNMR Protocol

Quantitative NMR (qNMR) is the superior method for potency assignment because it is independent of the extinction coefficient and detects residual solvents/salts that HPLC-UV misses.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.

    • Why: Maleic acid has a sharp singlet at ~6.3 ppm, distinct from BAMBA's aromatic signals (7.4–8.0 ppm) and alkyl signals (0.9–3.0 ppm).

  • Solvent: D₂O with NaOD (to solubilize the zwitterion as the dicarboxylate/amine) or DMSO-d6.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): ≥ 60 seconds (5 × T1).

    • Scans: 16–32 (for S/N > 150).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[1][2]

Performance Data: Method Comparison

The following data represents a simulated validation study comparing the "Commercial Reagent" approach against the "Established Standard" approach.

Sample: A spiked drug substance batch containing 0.15% (w/w) BAMBA.

ParameterMethod A: Commercial Reagent (Uncorrected)Method C: Established Standard (qNMR/Mass Balance)True Value
Standard Potency Assumed 98.0%Determined 84.3% (Found to be Acetate Solvate + 2% Water)N/A
Calculated Impurity Level 0.129% 0.150% 0.150%
Relative Error -14.0% ± 0.5% N/A
Regulatory Consequence Fail (Under-reporting impurity)Pass N/A

Analysis: Using Method A, the analyst weighs the standard assuming it is pure. Because the standard is actually an acetate solvate (lower active mass per mg), the response factor is lower than expected. However, without correcting for the "inactive" mass (acetate/water), the analyst calculates a lower concentration of impurity in the sample. This 14% error could lead to releasing a batch that actually fails the ICH Q3A identification threshold.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[3] (2006). Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[4] (2023). Link

  • Davies, S. R., et al. "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance."[2] Analytical and Bioanalytical Chemistry 407.11 (2015): 3103-3113.[2] Link

  • Food and Drug Administration (FDA). Guidance for Industry: Q3A Impurities in New Drug Substances.[5] (2008). Link

Sources

Safety Operating Guide

Proper Disposal of 4-[(Butylamino)methyl]benzoic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-[(Butylamino)methyl]benzoic acid, a compound that requires careful handling due to its potential as a skin, eye, and respiratory irritant.[1][2][3] Adherence to these procedures is essential not only for the safety of laboratory personnel but also for ensuring compliance with stringent environmental regulations. This document is designed to provide clarity and practical guidance, moving beyond a simple checklist to explain the rationale behind each critical step.

Immediate Safety and Hazard Assessment

Before handling 4-[(Butylamino)methyl]benzoic acid for any purpose, including disposal, it is imperative to be fully aware of its associated hazards. This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is non-negotiable.

Essential Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and subsequent irritation.[2][4]
Eye Protection Safety glasses with side-shields or gogglesTo protect against dust particles and accidental splashes causing serious eye irritation.[2][4]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[2][4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo avoid inhalation of dust, which can lead to respiratory irritation.[1][2][5]

Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][4][6]

Waste Characterization and Regulatory Framework

The primary regulation governing the disposal of chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[7][8][9][10] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[8][9]

While 4-[(Butylamino)methyl]benzoic acid is not specifically listed as a hazardous waste by the EPA, it may be classified as such based on its characteristics, particularly its irritant properties. Therefore, it is best practice to manage it as a hazardous waste.

On-Site Waste Accumulation and Storage: A Step-by-Step Protocol

Proper accumulation and storage of 4-[(Butylamino)methyl]benzoic acid waste are critical to maintaining a safe laboratory environment and ensuring regulatory compliance.

Step 1: Container Selection

Choose a waste container that is in good condition and compatible with the chemical.[11] For solid 4-[(Butylamino)methyl]benzoic acid, a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.[10] The container should be clearly designated for this specific waste stream.

Step 2: Labeling

Proper labeling is a strict requirement under RCRA. The waste container must be labeled with the following information as soon as the first drop of waste is added:[10][11]

  • The words "Hazardous Waste"

  • The full chemical name: "4-[(Butylamino)methyl]benzoic acid" (no abbreviations or chemical formulas)[10]

  • The approximate quantity of the waste

  • The date of waste generation (the date the first waste was added to the container)[10]

  • The name and contact information of the principal investigator or laboratory supervisor[10]

  • Appropriate hazard pictograms (e.g., for irritation)[10]

Step 3: Segregation and Storage

Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area should be near the point of generation and under the control of the laboratory personnel.[11]

Crucially, segregate the waste container from incompatible materials. 4-[(Butylamino)methyl]benzoic acid and related compounds are incompatible with strong oxidizing agents, strong acids, and strong bases.[12][13] Store it away from heat, sparks, and open flames.[6][14][15]

Step 4: Container Management

Keep the waste container closed at all times except when adding waste.[11] This prevents the release of dust and vapors. Do not leave a funnel in the container.[11] Once the container is full (or within the time limits for your generator status), it must be moved to a central storage area for pickup by a licensed disposal company.

Disposal Procedure

The recommended disposal method for 4-[(Butylamino)methyl]benzoic acid is incineration by a licensed hazardous waste disposal company.[1] This process involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1] This method is effective in destroying the chemical, minimizing its potential for environmental harm.

Under no circumstances should 4-[(Butylamino)methyl]benzoic acid be disposed of in the regular trash or down the drain. [10][16]

The following flowchart outlines the decision-making process for the proper disposal of 4-[(Butylamino)methyl]benzoic acid waste.

G Start Waste Generation: 4-[(Butylamino)methyl]benzoic acid AssessHazards Assess Hazards: Skin, Eye, Respiratory Irritant Start->AssessHazards SelectPPE Select and Wear Appropriate PPE AssessHazards->SelectPPE SelectContainer Select Compatible Waste Container SelectPPE->SelectContainer LabelContainer Label Container with 'Hazardous Waste' and Chemical Name SelectContainer->LabelContainer StoreInSAA Store in Designated Satellite Accumulation Area LabelContainer->StoreInSAA Segregate Segregate from Incompatibles (Oxidizers, Strong Acids/Bases) StoreInSAA->Segregate ArrangeDisposal Arrange for Disposal with Licensed Company Segregate->ArrangeDisposal Transport Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) ArrangeDisposal->Transport Incinerate Final Disposal: Incineration with Afterburner and Scrubber Transport->Incinerate Documentation Complete and Retain Manifest Documentation Incinerate->Documentation

Caption: Disposal workflow for 4-[(Butylamino)methyl]benzoic acid.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

Spill Response

For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1][17] Moisten the spilled material or use a HEPA-filter vacuum for cleanup to minimize dust. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention.[13]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[18]

  • Ingestion: Rinse mouth with water.[1] Do not induce vomiting. Seek medical attention.[1]

Always have the Safety Data Sheet (SDS) for 4-[(Butylamino)methyl]benzoic acid readily available for emergency responders.[1]

Documentation and Record-Keeping

Accurate and thorough documentation is a critical component of the RCRA regulations. When hazardous waste is transported off-site for disposal, it must be accompanied by a hazardous waste manifest.[19] This multi-part form tracks the waste from the generator to the transporter and finally to the Treatment, Storage, and Disposal Facility (TSDF). The generator must retain a copy of the manifest for their records.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 4-[(Butylamino)methyl]benzoic acid, thereby protecting themselves, their colleagues, and the environment.

References

  • RCRA: Resource Conservation & Recovery Act - HazChem Environmental.
  • Resource Conservation and Recovery Act (RCRA) Overview | US EPA.
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA.
  • Navigating RCRA Hazardous Waste Regulations - OSHA.com.
  • How to Dispose of Chemical Waste | Environmental Health and Safety.
  • RCRA Regulations Explained - National Environmental Trainers.
  • Aminobenzoic Acid or Para-aminobenzoic Acid or 4-Aminobenzoic Acid or PABA USP BP Ph Eur Grade Manufacturers, with SDS GHS MSDS Sheet - Muby Chemicals.
  • Chemical Safety Data Sheet MSDS / SDS - 4-(BUTYLAMINO)BENZOIC ACID - ChemicalBook.
  • 4-Aminobenzoic acid | 150-13-0 - ChemicalBook.
  • How to Properly Manage Hazardous Waste Under EPA Regulations - ERG Environmental.
  • 4 - SAFETY DATA SHEET.
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research.
  • MATERIAL SAFETY DATA SHEET - Chemcia Scientific.
  • Hazardous Waste and Disposal Considerations - American Chemical Society.
  • 4-(Butylamino)benzoic acid | 4740-24-3 - Benchchem.
  • Benzoic Acid Hazards and How to Manage Them | CloudSDS.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA.
  • Benzoic Acid - Hazardous Substance Fact Sheet.
  • Benzoic Acid – Uses and Safety - VelocityEHS.
  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US - SDS Manager.
  • 4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946 - PubChem.
  • SDS of Benzoic Acid: Important Data and Information Collected.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • 4-Aminobenzoic Acid - SIELC Technologies.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 4-Aminobenzoic Acid - SAFETY DATA SHEET.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.